Monoisobutyl phthalate

Catalog No.
S563596
CAS No.
30833-53-5
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monoisobutyl phthalate

CAS Number

30833-53-5

Product Name

Monoisobutyl phthalate

IUPAC Name

2-(2-methylpropoxycarbonyl)benzoic acid

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

RZJSUWQGFCHNFS-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)O

Monoisobutyl phthalate is a phthalic acid monoester obtained by formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of isobutanol. It has a role as a human xenobiotic metabolite and a human urinary metabolite. It is functionally related to an isobutanol.
Monoisobutyl phthalic acid is a phthalate metabolite that has been found in human meconium and in semen , saliva , and urine Phthalate esters are a family of multifunctional compounds widely used as plasticizers, solvents, or additives in many diverse products such as poly(vinyl chloride) (PVC) materials, pharmaceuticals and medical devices, pesticides, lubricants, and personal care products. Humans have been exposed to phthalates through the manufacture, ubiquitous use, and disposal of PVC materials and other phthalate-containing products. (A3185, A3186, A3187, A3185).

Monoisobutyl phthalate (MiBP, CAS: 30833-53-5) is the primary monoester metabolite of the widely used plasticizer diisobutyl phthalate (DiBP). In analytical chemistry and toxicology, high-purity MiBP serves as an indispensable reference standard and biomarker for assessing environmental exposure and human biomonitoring [1]. Because parent phthalate diesters are rapidly hydrolyzed in vivo, quantifying the monoester is the only reliable method for determining true systemic exposure. Procurement of certified MiBP standards is critical for laboratories conducting liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, solid-phase extraction (SPE) recovery optimization, and in vitro endocrine disruption assays, where precise calibration against isobaric interferences is required to ensure regulatory compliance and data reproducibility [2].

Substituting MiBP with its straight-chain isomer, mono-n-butyl phthalate (MnBP), or its parent compound, diisobutyl phthalate (DiBP), fundamentally compromises analytical accuracy and toxicological relevance. In mass spectrometry, MiBP and MnBP are isobaric, sharing identical precursor-to-product ion transitions (e.g., m/z 221.1 → 120.9). Without the exact MiBP standard to establish precise chromatographic retention times, laboratories cannot distinguish between exposure to DiBP versus di-n-butyl phthalate (DnBP) [1]. Furthermore, substituting the monoester with the parent diester in cell-based assays fails because the diester does not reflect the actual circulating metabolite, leading to drastically skewed receptor binding affinities and false toxicological profiles[2].

Isobaric Resolution in LC-MS/MS Biomonitoring

Accurate human biomonitoring requires the separation of branched and straight-chain phthalate metabolites. MiBP and MnBP share the identical MRM transition of m/z 221.1 → 120.9. Procurement of authentic MiBP standards is necessary to establish baseline chromatographic separation, as MiBP typically elutes at a distinct retention time compared to MnBP (e.g., 5.76 min for MnBP under standard reversed-phase gradients) [1]. Without the specific MiBP calibrator, peak misidentification occurs.

Evidence DimensionMass Spectrometry MRM Transition and Retention Time
Target Compound DataMiBP (Requires exact RT calibration for m/z 221.1 → 120.9)
Comparator Or BaselineMnBP (Straight-chain isomer, identical mass transition)
Quantified DifferenceBaseline chromatographic separation required to prevent 100% signal overlap
ConditionsReversed-phase LC-MS/MS with electrospray ionization (ESI-)

Procuring the exact MiBP standard is the only way to prevent false-positive quantification of DnBP exposure when analyzing complex biological matrices.

Receptor Binding Affinity in Endocrine Disruption Models

In toxicological assessments of endocrine disruption, parent compounds cannot substitute for their metabolites. Assays evaluating Constitutive Androstane Receptor (CAR) binding demonstrate that MiBP has a REC10 value of 14.13 μM, which is significantly higher than the 0.83 μM value of its parent compound, DiBP[1]. This quantitative difference highlights the necessity of using the monoester to accurately model in vivo metabolic exposure.

Evidence DimensionCAR Binding Activity (REC10)
Target Compound DataMiBP: 14.13 μM
Comparator Or BaselineDiBP (Parent Diester): 0.83 μM
Quantified Difference~17-fold difference in receptor binding affinity
ConditionsIn vitro human CAR binding assay

Using the parent diester instead of the MiBP metabolite in cell-based assays will result in a severe overestimation of receptor binding toxicity.

Epidemiological Correlation with Oxidative Stress Biomarkers

When selecting target analytes for oxidative stress panels, MiBP demonstrates a uniquely high correlation with stress biomarkers compared to other phthalate metabolites. An interquartile range (IQR) increase in MiBP concentration is associated with a 56.4% elevation in urinary 8-isoprostane levels, which is a significantly higher magnitude association than that observed for other common metabolites like MEHHP (21.5%) [1].

Evidence DimensionAssociation with 8-isoprostane elevation
Target Compound DataMiBP: 56.4% increase per IQR
Comparator Or BaselineMEHHP: 21.5% increase per IQR
Quantified Difference2.6-fold stronger association with oxidative stress biomarker elevation
ConditionsRepeated measures analysis in human urine samples

This justifies the mandatory inclusion of MiBP in procurement lists for epidemiological panels targeting plasticizer-induced oxidative stress.

LC-MS/MS Calibration for Human Biomonitoring

MiBP is strictly required as a primary analytical calibrator in clinical and environmental laboratories conducting LC-MS/MS biomonitoring. Because it is isobaric with MnBP, exact RT matching using pure MiBP is the only way to accurately quantify DiBP exposure in urine, serum, and amniotic fluid matrices [1].

In Vitro Endocrine Disruption and Tox-Screening Assays

Due to the ~17-fold difference in CAR binding affinity between MiBP and its parent diester, toxicologists must procure MiBP to accurately simulate the in vivo metabolic effects of plasticizer exposure on cellular receptors (e.g., PPAR and CAR activation models) [2].

Solid-Phase Extraction (SPE) Method Development

Analytical chemists developing extraction protocols for complex biological matrices (such as tissue or plasma) utilize MiBP to optimize SPE cartridge selection (e.g., validating the superior recovery of mixed-mode anion exchange cartridges over standard C18 for monoester extraction) [2].

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

222.08920892 Da

Monoisotopic Mass

222.08920892 Da

Heavy Atom Count

16

UNII

K66VV25BGK

Other CAS

30833-53-5

Wikipedia

Monoisobutyl phthalate

Dates

Last modified: 08-15-2023

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